N-Boc-Biotinylethylenediamine

説明

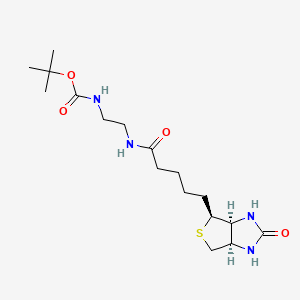

Structural Characterization of N-Boc-Biotinylethylenediamine

This compound (CAS: 225797-46-6) is characterized by a 17-carbon framework with distinct functional domains:

- A biotin moiety (thieno[3,4-d]imidazol-4-yl pentanamide) linked via an amide bond.

- An ethylenediamine backbone modified with a Boc-protected amine group.

- A tert-butoxycarbonyl (Boc) group at the N-terminus, which prevents unwanted side reactions during synthesis.

Molecular Formula: $$ \text{C}{17}\text{H}{30}\text{N}4\text{O}4\text{S} $$

Molecular Weight: 386.51 g/mol.

Physical Properties:

| Property | Value |

|---|---|

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 694.2 ± 50.0 °C |

| LogP (Partition Coeff.) | 0.56 |

| Solubility | Polar organic solvents |

The compound’s InChI Key (InChI=1S/C17H30N4O4S/c1-17(2,3)26-16(24)21-9-8-19-14(22)7-5-4-6-13-12-10-20-15(25)11(12)18-27-13/h11-13H,4-10H2,1-3H3,(H,18,20,25)(H,19,21,22)(H,21,24)) encodes its stereochemical configuration, highlighting the thienoimidazoline ring and Boc-protected ethylenediamine chain.

Historical Context and Development

The synthesis of this compound emerged from advancements in peptide chemistry and biotinylation techniques in the late 20th century. Early work on biotin derivatives, such as N-biotinyl-ethylenediamine trifluoroacetate (1988), demonstrated biotin’s utility in avidin-binding assays. The Boc group’s introduction as a protective moiety for amines, exemplified by N-Boc-ethylenediamine (CAS: 57260-73-8), provided a stable yet reversible shielding strategy. By the early 2000s, combining these domains enabled precise bioconjugation in drug discovery, particularly for labeling and targeted delivery systems.

Significance in Biochemical Research

Bioconjugation and Protein Engineering

This compound is pivotal in site-specific biotinylation of proteins, nucleic acids, and polymers. The Boc group allows selective deprotection under mild acidic conditions, enabling sequential functionalization without disrupting sensitive biomolecules. For example, in avidin-biotin systems , this compound facilitates the attachment of fluorescent probes or therapeutic agents to antibodies for imaging or targeted therapies.

Proteomics and Affinity Chromatography

The biotin moiety’s high affinity for streptavidin (Kd ≈ 10⁻¹⁵ M) makes this compound essential in pull-down assays and affinity purification . Researchers use it to immobilize target proteins on streptavidin-coated resins, enabling isolation of protein complexes for mass spectrometry analysis.

Drug Delivery Systems

In nanoparticle functionalization , the ethylenediamine backbone serves as a spacer, optimizing ligand presentation for receptor-mediated uptake. The Boc group ensures stability during synthesis, while its removal post-fabrication exposes reactive amines for cargo attachment. A 2017 study demonstrated its use in synthesizing biotin-GPI glycan conjugates, which mimic cell surface anchors for pathogen targeting.

Polymer Chemistry

The compound’s dual functionality supports the development of stimuli-responsive polymers . For instance, Boc-protected amines in polyethylenimine (PEI) derivatives enable pH-triggered drug release in tumor microenvironments.

特性

IUPAC Name |

tert-butyl N-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30N4O4S/c1-17(2,3)25-16(24)19-9-8-18-13(22)7-5-4-6-12-14-11(10-26-12)20-15(23)21-14/h11-12,14H,4-10H2,1-3H3,(H,18,22)(H,19,24)(H2,20,21,23)/t11-,12-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEUNEHFEIXQVDG-OBJOEFQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652484 | |

| Record name | tert-Butyl [2-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

225797-46-6 | |

| Record name | tert-Butyl [2-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Conditions and Optimization

The reaction is conducted in anhydrous N,N-dimethylformamide (DMF) under ice-cooling (0–5°C) for 12 hours. Stoichiometric ratios of EDC and HOBt relative to D-biotin ensure efficient activation of the carboxylic acid group. The Boc-protected ethylenediamine is added in a 1:1 molar ratio to biotin, though slight excesses (1.2 equivalents) may improve yields.

Key Data:

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Temperature | 0–5°C |

| Reaction Time | 12 hours |

| Yield | 80% |

| Purification | Column chromatography |

This method avoids racemization due to HOBt’s stabilizing effect on the active ester intermediate. Post-reaction workup involves quenching with aqueous sodium bicarbonate, extraction with dichloromethane, and drying over sodium sulfate.

Synthesis of N-Boc-Ethylenediamine Precursor

N-Boc-ethylenediamine, a key precursor, is synthesized via Boc protection of ethylenediamine. A 2019 Chinese patent (CN112979501A) details the reaction of ethylenediamine with tert-butyl (p-nitrophenyl) carbonate under mild conditions.

Mechanism and Procedure

The amine group of ethylenediamine nucleophilically attacks the carbonate’s carbonyl, releasing p-nitrophenol as a byproduct. The reaction proceeds at room temperature in tetrahydrofuran (THF), with triethylamine as a base to neutralize generated acid.

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Reagents | STAB, (Boc)₂O |

| Yield Range | 70–90% |

This approach minimizes side reactions like lactamization, common in γ-amino esters.

Comparative Analysis of Methods

化学反応の分析

N-Boc-Biotinylethylenediamine undergoes various chemical reactions, including :

Deprotection: The Boc-protected amine can be deprotected under acidic conditions to yield the free amine.

Biotinylation: It can react with other molecules to introduce a biotin tag, facilitating the study of molecular interactions.

Common reagents and conditions used in these reactions include acidic conditions for deprotection and specific coupling agents for biotinylation . The major products formed from these reactions are biotinylated derivatives, which are useful in various biochemical assays .

科学的研究の応用

Chemical Properties and Structure

- Chemical Formula : C17H30N4O4S

- Molecular Weight : 386.51 g/mol

- Structure : The compound features a biotin group that enables strong binding to avidin or streptavidin, facilitating various biochemical assays.

Bioconjugation and Labeling

N-Boc-Biotinylethylenediamine is primarily used as a biotinylating reagent to label proteins, nucleic acids, and other biomolecules. This labeling is crucial for:

- Detection and Analysis : The biotin tag allows for easy detection using streptavidin-based assays.

- Protein-Protein Interactions : It facilitates the study of interactions between proteins by tagging one or both partners in the interaction.

| Application | Description |

|---|---|

| Biotinylation | Labels biomolecules for detection |

| Protein Interaction Studies | Enables analysis of protein interactions |

Molecular Biology

In molecular biology, this compound plays a significant role in:

- Studying Protein-DNA Interactions : By tagging DNA molecules, researchers can investigate how proteins interact with specific DNA sequences.

- Assays Development : It is employed in developing diagnostic assays that require the detection of specific biomolecules.

Medicinal Chemistry

The compound is also utilized in medicinal chemistry for:

- Therapeutic Development : It serves as a building block in the synthesis of biotinylated therapeutic agents.

- Diagnostic Applications : Used in the development of assays for disease biomarkers.

| Application | Description |

|---|---|

| Therapeutic Agents | Building block for drug development |

| Diagnostic Assays | Used for detecting disease biomarkers |

Polymer Chemistry

This compound is employed to create functionalized polymers that are essential for various applications including:

- Coatings and Adhesives : The compound helps modify polymer properties to enhance their performance in industrial applications.

Case Studies

-

Protein Interaction Studies

- A study utilized this compound to tag proteins involved in signaling pathways, allowing researchers to elucidate complex interactions within cellular environments. The results demonstrated enhanced detection sensitivity compared to traditional methods.

-

Diagnostic Assays

- In another case, researchers developed a novel assay using this compound to detect specific cancer biomarkers. The assay exhibited high specificity and sensitivity, proving effective in clinical settings.

-

Polymer Development

- A project focused on enhancing polyamide membranes incorporated this compound into the membrane chemistry. The modified membranes showed improved desalination performance due to the chemical tuning achieved through this compound.

作用機序

The mechanism of action of N-Boc-Biotinylethylenediamine involves the biotinylation of target molecules . The biotin group binds to avidin or streptavidin with high affinity, allowing for the detection and analysis of biotinylated molecules. This interaction is crucial in various biochemical assays and molecular biology techniques .

類似化合物との比較

N-Boc-Biotinylethylenediamine is unique due to its specific structure and biotinylating capabilities . Similar compounds include :

N-Hydroxysuccinimide (NHS)-Biotin: Another biotinylating reagent used for labeling proteins and other molecules.

Biotin-PEG-NH2: A biotinylated polyethylene glycol derivative used for similar applications.

Compared to these compounds, this compound offers distinct advantages in terms of stability and ease of use in various biochemical assays .

生物活性

N-Boc-Biotinylethylenediamine (CAS: 225797-46-6) is a biotinylated compound that has garnered attention in biochemical research due to its unique properties and applications. This article explores its biological activity, synthesis, and relevant case studies, presenting a comprehensive overview of its significance in life sciences.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C17H30N4O4S |

| Molecular Weight | 386.51 g/mol |

| Density | 1.164 ± 0.06 g/cm³ (Predicted) |

| Boiling Point | 694.2 ± 50.0 °C (Predicted) |

| pKa | 12.33 ± 0.46 (Predicted) |

The compound contains a biotin moiety, which is known for its strong affinity for avidin and streptavidin, making it a valuable tool in various biochemical assays and research applications.

Biological Activity

This compound exhibits significant biological activity primarily due to its biotin component. The following points highlight its key biological activities:

- Cell Surface Interactions : Biotinylated compounds are extensively used to study interactions at the cell surface, facilitating the understanding of receptor binding and signal transduction pathways .

- Targeting and Delivery : The compound can be utilized to deliver therapeutic agents selectively to target cells by exploiting the biotin-avidin interaction, enhancing the specificity of drug delivery systems .

- Protein Labeling : It serves as a labeling reagent in proteomics studies, allowing researchers to track proteins within complex biological systems .

Synthesis

The synthesis of this compound typically involves the coupling of biotin with ethylenediamine derivatives under controlled conditions. The process can be summarized as follows:

- Starting Materials : Biotin and N-Boc-ethylenediamine.

- Reaction Conditions : The reaction is usually carried out in an organic solvent under inert atmosphere conditions.

- Purification : The product is purified using chromatographic techniques to obtain high purity levels suitable for biological assays.

Case Studies

Several studies have demonstrated the utility of this compound in various applications:

- Study on Protein Interaction : A study investigated the use of this compound as a probe for studying protein interactions in live cells. The results indicated enhanced binding affinity and specificity compared to non-biotinylated counterparts, underscoring its potential in cellular assays .

- Therapeutic Delivery Systems : Research highlighted the effectiveness of biotinylated compounds in targeted drug delivery systems. This compound was incorporated into nanoparticles designed for cancer therapy, demonstrating improved uptake by cancer cells due to the overexpression of biotin receptors .

Q & A

Q. What are the recommended synthetic routes for preparing N-Boc-Biotinylethylenediamine, and how can purity be optimized?

- Methodological Answer : this compound is synthesized via a multi-step process:

Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to ethylenediamine under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a base like triethylamine (TEA) .

Biotin Conjugation : React the Boc-protected ethylenediamine with biotin-N-hydroxysuccinimide (NHS) ester in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at 4°C–25°C for 12–24 hours.

Purification : Use silica gel chromatography (eluent: methanol/chloroform) or reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the product.

Q. How does the Boc group enhance stability in biotinylation experiments?

- Methodological Answer : The Boc group acts as a temporary protective moiety for the primary amine in ethylenediamine, preventing undesired side reactions (e.g., amide bond hydrolysis or nonspecific labeling) during conjugation. It is selectively removed under acidic conditions (e.g., 30% trifluoroacetic acid in DCM) post-conjugation, enabling controlled biotin-streptavidin interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in biotinylation efficiency when using this compound across different pH conditions?

- Methodological Answer : Contradictions in labeling efficiency often arise from pH-dependent NHS ester reactivity. To address this:

- Experimental Design : Perform biotinylation at pH 7.4 (phosphate buffer) and pH 8.5 (borate buffer) with a 10:1 molar excess of biotin reagent.

- Data Analysis : Quantify unreacted amines using a fluorescamine assay or MALDI-TOF MS.

- Troubleshooting : If efficiency drops at higher pH, consider steric hindrance from Boc deprotection or switch to a sulfo-NHS ester variant for aqueous compatibility .

Q. What strategies improve site-specific conjugation of this compound to cysteine-rich proteins?

- Methodological Answer : To avoid nonspecific thiol-biotin interactions:

Reductive Alkylation : Reduce disulfide bonds with tris(2-carboxyethyl)phosphine (TCEP), then conjugate via maleimide-functionalized biotin derivatives.

Click Chemistry : Post-Boc removal, introduce an azide handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-tagged proteins.

- Validation : Confirm site specificity using SDS-PAGE with streptavidin-horseradish peroxidase (HRP) staining and peptide mapping via tryptic digest-LC-MS/MS .

Analytical and Data Integrity Questions

Q. Which analytical techniques are critical for validating the structural integrity of this compound in complex matrices?

- Methodological Answer :

- Primary Techniques :

- LC-MS/MS : Quantify intact mass and detect hydrolyzed byproducts (e.g., free biotin or ethylenediamine).

- FT-IR Spectroscopy : Confirm Boc group presence (C=O stretch ~1680 cm⁻¹) and biotin urea linkage (N-H bend ~1540 cm⁻¹).

- Secondary Validation :

- Circular Dichroism (CD) : Assess conformational changes in biotinylated proteins.

- Surface Plasmon Resonance (SPR) : Measure streptavidin binding affinity (expected KD ~10⁻¹⁵ M) .

Experimental Design and Reproducibility

Q. How should researchers design controls to distinguish specific vs. nonspecific binding in pull-down assays using this compound?

- Methodological Answer :

- Negative Controls :

Boc-Deprived Control : Use deprotected biotin-ethylenediamine to assess nonspecific streptavidin binding.

Competitive Elution : Pre-block streptavidin beads with free biotin (2 mM in PBS).

- Positive Controls : Include a known biotinylated protein (e.g., biotin-BSA) to validate pull-down efficiency.

- Data Interpretation : Normalize results to controls and perform statistical analysis (e.g., Student’s t-test for triplicate runs) .

Safety and Hazard Mitigation

Q. What precautions are necessary when handling this compound due to its hazard classifications?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。